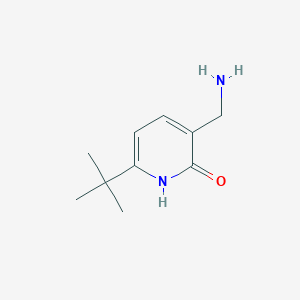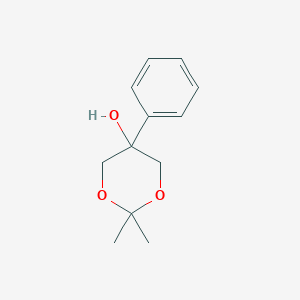
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 2-mercaptobenzothiazole with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the benzothiazole attacks the carbonyl carbon of cyclohexanone, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine or thiol derivatives .
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its inhibitory activity against Mycobacterium tuberculosis.
Biological Research: It is used in molecular docking studies to investigate its binding properties with various biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzylideneacetohydrazide
Uniqueness
What sets this compound apart from similar compounds is its unique cyclohexane ring structure, which may contribute to its distinct biological activity and binding properties .
Propriétés
Formule moléculaire |
C13H17ClN2S2 |
|---|---|
Poids moléculaire |
300.9 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2S2.ClH/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13;/h1-4,9-10H,5-8,14H2;1H |
Clé InChI |
PCFKVBKXHJLPMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)SC2=NC3=CC=CC=C3S2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13240297.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13240298.png)
![3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13240304.png)
![6-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13240307.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde](/img/structure/B13240326.png)


![8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13240346.png)
![([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B13240349.png)





